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N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

Catalog No.
S11569478
CAS No.
M.F
C20H21N3O3S
M. Wt
383.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3...

Product Name

N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H21N3O3S/c1-25-16-9-7-14(8-10-16)11-22-20-23-17(13-27-20)19(24)21-12-15-5-3-4-6-18(15)26-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)

InChI Key

NRPCKTPEWGSAHU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NCC3=CC=CC=C3OC

N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a compound characterized by its unique thiazole ring structure, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The molecular formula for this compound is C17H19N3O3SC_{17}H_{19}N_{3}O_{3}S, and it has a molecular weight of approximately 343.4 g/mol. The compound features two methoxybenzyl groups attached to the thiazole core, contributing to its potential biological activity and chemical reactivity.

Typical of amides and thiazoles, including:

  • Acylation Reactions: The amine group in the compound can react with acylating agents to form new amides.
  • Nucleophilic Substitution: The thiazole nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

These reactions are essential for modifying the compound to enhance its biological properties or to synthesize derivatives with desirable characteristics.

N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide has shown promising biological activities, particularly in the fields of:

  • Antimicrobial Activity: Compounds containing thiazole rings are often investigated for their ability to inhibit bacterial growth and serve as potential antibiotics.
  • Anticancer Properties: Some studies suggest that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, making them candidates for anticancer drug development.
  • Anti-inflammatory Effects: There is evidence that certain thiazole compounds can modulate inflammatory pathways, providing therapeutic potential in treating inflammatory diseases.

The synthesis of N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide typically involves several steps:

  • Formation of Thiazole Ring: The initial step may involve the reaction of appropriate thioketones or thioureas with aldehydes or ketones under acidic conditions to form the thiazole ring.
  • Amine Substitution: The thiazole derivative can then be reacted with 4-methoxybenzylamine to introduce the amine substituent.
  • Final Acylation: The resulting amine can undergo acylation using 2-methoxybenzoyl chloride or a similar acylating agent to yield the final product.

These methods can be optimized based on reaction conditions such as temperature, solvent choice, and catalysts used.

The applications of N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide span various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound is a candidate for drug development targeting infections or cancer.
  • Chemical Research: It serves as a building block in organic synthesis for developing more complex molecules with potential therapeutic effects.
  • Material Science: Thiazole derivatives are investigated for their properties in materials science, including their use in polymers and dyes.

Interaction studies involving N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide focus on its binding affinity and activity against various biological targets. These studies typically assess:

  • Protein Binding: Investigating how well the compound binds to target proteins involved in disease pathways.
  • Mechanism of Action: Understanding how this compound exerts its effects at a molecular level, including enzyme inhibition or receptor modulation.
  • Synergistic Effects: Evaluating whether this compound enhances the effectiveness of other therapeutic agents when used in combination.

Several compounds share structural similarities with N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(furan-2-ylmethyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamideContains furan instead of methoxybenzyl groupPotentially different biological activity profile
2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}Different functional groupsFocus on benzoyl rather than benzyl
2-[(2-Ethylphenyl)amino]-N-(4-methoxybenzyl)-4-methyl-1,3-thiazole-5-carboxamideEthyl substitution on phenylVariations in side chain may affect activity
N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineContains oxadiazole moietyDifferent heterocyclic framework

These compounds highlight the diversity within the thiazole family and underscore the unique characteristics of N-(2-methoxybenzyl)-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide in terms of its structure and potential applications.

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

383.13036271 g/mol

Monoisotopic Mass

383.13036271 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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